molecular formula C20H30N4O5 B15073712 HyNic-PEG4-alkyne

HyNic-PEG4-alkyne

Cat. No.: B15073712
M. Wt: 406.5 g/mol
InChI Key: WJVXRHOIVDGQSZ-UHFFFAOYSA-N
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Description

HyNic-PEG4-alkyne is a cleavable linker containing four units of polyethylene glycol (PEG) used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent that contains an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

HyNic-PEG4-alkyne is synthesized through a series of chemical reactions involving the incorporation of hydrazinonicotinamide (HyNic) and polyethylene glycol (PEG) units. The alkyne group is introduced through a final step involving the coupling of an alkyne-containing reagent .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions

HyNic-PEG4-alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction. This reaction is highly specific and efficient, forming stable triazole linkages .

Common Reagents and Conditions

Major Products

The major products of the CuAAC reaction involving this compound are triazole-linked conjugates, which are stable and suitable for various applications in bioconjugation and drug delivery .

Scientific Research Applications

HyNic-PEG4-alkyne has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.

    Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.

    Industry: Utilized in the production of advanced materials and nanotechnology

Mechanism of Action

HyNic-PEG4-alkyne exerts its effects through the formation of stable triazole linkages via copper-catalyzed azide-alkyne cycloaddition. This reaction is highly specific and efficient, allowing for the precise conjugation of molecules. The molecular targets and pathways involved include the azide and alkyne groups, which react to form the triazole linkage .

Comparison with Similar Compounds

Similar Compounds

    HyNic-PEG2-alkyne: Contains two units of polyethylene glycol.

    HyNic-PEG6-alkyne: Contains six units of polyethylene glycol.

    Azide-PEG4-alkyne: Contains an azide group instead of HyNic.

Uniqueness

HyNic-PEG4-alkyne is unique due to its optimal length of four polyethylene glycol units, providing a balance between solubility and stability. Its cleavable nature and efficient click chemistry reactivity make it highly suitable for bioconjugation and drug delivery applications .

Properties

Molecular Formula

C20H30N4O5

Molecular Weight

406.5 g/mol

IUPAC Name

6-(2-propan-2-ylidenehydrazinyl)-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H30N4O5/c1-4-8-26-10-12-28-14-15-29-13-11-27-9-7-21-20(25)18-5-6-19(22-16-18)24-23-17(2)3/h1,5-6,16H,7-15H2,2-3H3,(H,21,25)(H,22,24)

InChI Key

WJVXRHOIVDGQSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCOCC#C)C

Origin of Product

United States

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